6-Chloro-1-hexanol

Cost Efficiency Procurement Economic Comparison

Sourcing 6-chloro-1-hexanol demands a balance of reactivity and cost. Choose the chloro analog over bromo variants for equivalent glycosylation yields at a lower price. Its C6 chain length and logP of 1.86 are essential for Vilazodone synthesis and optimal SAM formation, making it non-substitutable for these critical applications.

Molecular Formula C6H13ClO
Molecular Weight 136.62 g/mol
CAS No. 2009-83-8
Cat. No. B031631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-hexanol
CAS2009-83-8
Synonyms1-Chloro-6-hexanol;  1-Chloro-6-hydroxyhexane;  6-Chlorohexanol;  Hexamethylene Chlorohydrin;  NSC 3700;  ω-Chlorohexanol
Molecular FormulaC6H13ClO
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESC(CCCCl)CCO
InChIInChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2
InChIKeyJNTPTNNCGDAGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-hexanol (CAS 2009-83-8): A Bifunctional C6 Spacer for Pharmaceutical and Agrochemical Intermediates


6-Chloro-1-hexanol (CAS 2009-83-8) is a bifunctional organic compound featuring a primary alcohol and a terminal alkyl chloride on a six-carbon linear chain [1]. With a molecular weight of 136.62 g/mol and a boiling point of 108-112°C at 14 mmHg, this clear liquid serves as a versatile intermediate in organic synthesis . Its dual functionality enables sequential derivatization, making it particularly valuable for constructing complex molecular architectures in pharmaceutical and agrochemical research settings [1].

6-Chloro-1-hexanol: Why Direct Substitution with 6-Bromo-1-hexanol or 1,6-Hexanediol Compromises Synthetic Efficiency


Despite their structural similarities, substituting 6-Chloro-1-hexanol with its brominated analog (6-Bromo-1-hexanol) or its precursor (1,6-Hexanediol) introduces significant trade-offs in cost, reactivity, or step economy that directly impact research and industrial workflows [1]. While 6-Bromo-1-hexanol offers higher nucleophilic substitution reactivity, its price per gram is approximately 6.7 times higher, rendering it economically impractical for large-scale applications . Conversely, 1,6-Hexanediol lacks the pre-installed chloride leaving group, necessitating an additional halogenation step that reduces overall yield and increases process complexity [1]. The specific balance of reactivity and cost-efficiency offered by 6-Chloro-1-hexanol makes direct substitution with either analog a suboptimal choice for applications requiring both functional versatility and economic viability.

6-Chloro-1-hexanol: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Cost Efficiency: 6-Chloro-1-hexanol Offers an 85% Cost Reduction Compared to 6-Bromo-1-hexanol

For procurement in research and industrial settings, 6-Chloro-1-hexanol presents a substantial cost advantage over its brominated analog, 6-Bromo-1-hexanol . Direct vendor price comparison for equivalent purity grades reveals a stark difference .

Cost Efficiency Procurement Economic Comparison

Synthetic Yield and Purity: The Cyanuric Chloride Method Achieves 95% Yield and 99% Purity

The patented synthesis of 6-Chloro-1-hexanol using 1,6-hexanediol and cyanuric chloride demonstrates a high-performance process with quantifiable metrics [1]. This method provides a benchmark for yield and purity that is critical for downstream applications.

Synthesis Methodology Process Chemistry Yield Optimization

Validated Application in Bioactive Molecule Synthesis: A Demonstrated Starting Material for Pheromone Production

6-Chloro-1-hexanol has been successfully employed as a key starting material in the synthesis of a complex bioactive molecule, the sex pheromone of the Angoumois grain moth [1]. This established application validates its utility in constructing biologically relevant compounds.

Pheromone Synthesis Agrochemical Biological Activity

Reactivity Profile: The Chloro Group Provides Controlled, Selective Reactivity as a Strategic Alternative to the Bromo Analog

The chloride in 6-Chloro-1-hexanol serves as a moderately reactive leaving group, offering a kinetic profile that is strategically advantageous when the higher reactivity of a bromide would lead to unwanted side reactions or difficult-to-control exotherms .

Reactivity Selectivity Nucleophilic Substitution

6-Chloro-1-hexanol: Optimal Procurement Scenarios Based on Quantifiable Differentiation


Cost-Sensitive Scale-Up of Pharmaceutical Intermediates

When scaling up the synthesis of a pharmaceutical intermediate, such as a precursor to the antidepressant Vilazodone, the cost advantage of 6-Chloro-1-hexanol becomes paramount [1]. With a 6.7-fold lower cost per gram compared to 6-Bromo-1-hexanol, procurement of the chloro compound translates directly to a lower Cost of Goods Sold (COGS), enabling economically viable production at kilogram to multi-ton scales [2][3].

High-Purity Requirement for Agrochemical or Pheromone Synthesis

In the synthesis of bioactive molecules like insect pheromones, where trace impurities can disrupt biological activity, the high purity (>99%) achievable via the cyanuric chloride method is critical [1]. Procuring 6-Chloro-1-hexanol manufactured by this validated, high-yield route minimizes the need for extensive post-purchase purification, saving both time and resources in the laboratory [1][2].

Multi-Step Synthesis Requiring Controlled Reactivity

For complex molecular architectures where sequential functionalization is required, the moderate reactivity of the chloro group in 6-Chloro-1-hexanol is a strategic asset [1]. This characteristic allows chemists to selectively react the alcohol group (e.g., via esterification or protection) while leaving the chloride intact for a later, critical nucleophilic substitution step. This level of control is often compromised when using the more reactive 6-Bromo-1-hexanol, which may undergo premature reaction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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